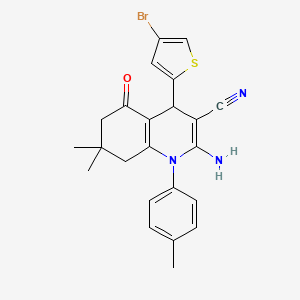![molecular formula C20H10Br2Cl2N2O2 B11542890 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542890.png)
2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of phenolic compounds followed by the introduction of the benzoxazole moiety through condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms or reduce nitro groups if present.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to its unique combination of bromine, chlorine, and benzoxazole groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and application in various fields.
Propiedades
Fórmula molecular |
C20H10Br2Cl2N2O2 |
|---|---|
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H10Br2Cl2N2O2/c21-11-5-10(19(27)15(22)6-11)9-25-13-2-4-18-17(8-13)26-20(28-18)14-7-12(23)1-3-16(14)24/h1-9,27H |
Clave InChI |
QVBATKIBXARODI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)
![N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11542821.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11542824.png)


![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542848.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11542861.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11542884.png)
![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542900.png)
